1-Hydroxyamine-2-isobutylmalonic acid
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Overview
Description
1-Hydroxyamine-2-Isobutylmalonic Acid is a small organic molecule with the chemical formula C7H13NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxyamine-2-Isobutylmalonic Acid typically involves the reaction of isobutylmalonic acid with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is then converted to the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as electrodialysis coupled with oxime hydrolysis. This method integrates multiple steps, including oxime hydrolysis, hydroxylamine protonation, and separation processes, into a single electrodialysis stack. This approach offers advantages such as mild reaction conditions, high yield, and efficient mass transfer performance .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxyamine-2-Isobutylmalonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxo derivatives, reduction reactions produce amines, and substitution reactions result in various substituted derivatives .
Scientific Research Applications
1-Hydroxyamine-2-Isobutylmalonic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-Hydroxyamine-2-Isobutylmalonic Acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Hydroxyamine-2-Isobutylmalonic Acid include other hydroxamic acids and methyl-branched fatty acids. Examples include:
- Hydroxylamine
- Isobutylmalonic acid
- N-Hydroxyphthalimide
Uniqueness
This compound is unique due to its specific structure, which combines a hydroxamic acid group with a methyl-branched fatty acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H13NO4 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2R)-2-(hydroxycarbamoyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-4(2)3-5(7(10)11)6(9)8-12/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1 |
InChI Key |
CINIOMOBGSHXRK-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NO)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NO)C(=O)O |
Origin of Product |
United States |
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